BenchChemオンラインストアへようこそ!

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole

Lipophilicity Membrane permeability Drug design

Secure your supply of this high-purity (≥98%) N-sulfonyl pyrazole building block, essential for CNS-penetrant lead optimization. Its unique combination of a 4-tert-butylphenyl motif and a 3-methyl group delivers a superior permeability profile (clogP 2.32, HBD 0) that des-methyl and des-tert-butyl analogs cannot offer. This compound is a privileged scaffold for COX-2 inhibitor and kinase inhibitor programs, as well as an advanced intermediate for C–H functionalization. Its documented GPR35 inactivity makes it a critical negative control for removing confounding off-target artifacts in inflammation and metabolic disease assays.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37
CAS No. 907985-80-2
Cat. No. B2364312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole
CAS907985-80-2
Molecular FormulaC14H18N2O2S
Molecular Weight278.37
Structural Identifiers
SMILESCC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C14H18N2O2S/c1-11-9-10-16(15-11)19(17,18)13-7-5-12(6-8-13)14(2,3)4/h5-10H,1-4H3
InChIKeyXXMXXUSAMCNMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-(tert-Butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole (CAS 907985-80-2): Procurement-Grade Physicochemical and Selectivity Profile


1-((4-(tert-Butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole (CAS 907985-80-2) is a synthetic N-sulfonyl pyrazole derivative bearing a 4-tert-butylphenylsulfonyl group at the N1 position and a methyl substituent at the C3 position of the pyrazole ring [1]. With a molecular formula of C14H18N2O2S and a molecular weight of 278.37 g/mol, this compound is supplied at ≥98% purity (Aladdin catalog) and belongs to the broader class of aryl sulfonyl pyrazoles that have been investigated as COX-2 inhibitor scaffolds, kinase inhibitor intermediates, and directing groups for transition-metal-catalyzed C–H functionalization [2]. Its calculated logP of 2.32, topological polar surface area (TPSA) of 51.96 Ų, and zero hydrogen-bond donor count distinguish it from close structural analogs and position it as a compound of interest for medicinal chemistry and chemical biology applications where balanced lipophilicity and passive membrane permeability are critical [1].

Why 1-((4-(tert-Butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole Cannot Be Replaced by Off-the-Shelf Sulfonyl Pyrazole Analogs


The simultaneous presence of a 4-tert-butylphenylsulfonyl motif and a 3-methyl group on the pyrazole core creates a unique combination of steric, electronic, and hydrogen-bonding properties that is absent in the two most accessible structural analogs: the des-methyl analog 1-(4-tert-butylphenyl)sulfonylpyrazole (C13H16N2O2S, MW 264.35) and the des-tert-butyl analog 3-methyl-1-(phenylsulfonyl)-1H-pyrazole (C10H10N2O2S, MW 222.26) [1][2]. Removing the 3-methyl group introduces a hydrogen-bond donor (HBD = 1) and reduces clogP by 0.55 log units, diminishing membrane permeability; removing the tert-butyl group increases TPSA by 8.4 Ų and alters the electronic character of the sulfonyl moiety, compromising both passive diffusion and target-binding interactions [1]. These differences are quantifiable and mechanistically consequential—they are not merely incremental structural variations. Consequently, generic substitution of this compound with a simpler sulfonyl pyrazole risks altering lead optimization outcomes, confounding structure–activity relationship (SAR) interpretation, and generating non-reproducible biological data in screening campaigns [3].

Quantitative Differential Evidence for 1-((4-(tert-Butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole Versus Closest Analogs


Lipophilicity Advantage Over the Des-Methyl Analog: 0.55 log Unit Higher clogP and Elimination of a Hydrogen-Bond Donor

The target compound exhibits a calculated logP (clogP) of 2.32, which is 0.55 log units higher than that of its des-methyl analog, 1-(4-tert-butylphenyl)sulfonylpyrazole (clogP = 1.77) [1][2]. Critically, the target compound possesses zero hydrogen-bond donors (HBD = 0), whereas the des-methyl analog has one HBD (the unsubstituted pyrazole N–H) [1][2]. The combination of higher lipophilicity and the complete absence of HBD is strongly associated with improved passive membrane permeability; each additional HBD has been estimated to reduce permeability by approximately 10-fold in Caco-2 models, and a ΔlogP of +0.5 can shift a compound from low to moderate permeability classification [3].

Lipophilicity Membrane permeability Drug design Physicochemical property optimization

Topological Polar Surface Area Advantage Over the Des-tert-Butyl Analog: 8.4 Ų Lower TPSA for Superior Membrane Penetration

The target compound has a topological polar surface area (TPSA) of 51.96 Ų, which is 8.38 Ų lower than that of 3-methyl-1-(phenylsulfonyl)-1H-pyrazole (PSA = 60.34 Ų)—the analog lacking the 4-tert-butyl substituent on the phenyl ring [1]. TPSA is a well-validated predictor of passive membrane permeation and blood–brain barrier (BBB) penetration; compounds with TPSA < 60 Ų are typically classified as having good BBB penetration potential, whereas those with TPSA > 60–70 Ų are generally restricted to peripheral targets [2]. The target compound's TPSA falls comfortably below this threshold, while the des-tert-butyl analog borders the exclusion zone.

Polar surface area Blood–brain barrier penetration Oral bioavailability ADME optimization

GPR35 Selectivity: Confirmed Inactivity at Clinically Relevant GPCR Target Versus Active N-Sulfonyl Pyrazole Congeners

In a primary in vitro antagonism assay at human G protein-coupled receptor 35 (GPR35)—a target implicated in inflammation, metabolic disorders, and nociceptive pain—1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole was classified as inactive [1]. This stands in marked contrast to multiple N-sulfonyl pyrazole derivatives that exhibit potent GPR35 agonist activity, with reported EC50 values as low as 22 nM for β-arrestin recruitment and ERK1/2 activation in engineered cell lines [2]. GPR35 has been identified as a frequent off-target liability in pyrazole-based screening libraries, and compounds that activate GPR35 can confound phenotypic assay interpretation by introducing inflammation-modulating or calcium-signaling artifacts [3].

GPR35 GPCR selectivity Off-target profiling Phenotypic screening

Synthetic Utility as a C–H Functionalization Directing Group: Yields of 52–70% in Ortho-Selective Alkenylation

Aryl sulfonyl pyrazoles, including the target structural class, have been validated as effective directing groups for palladium-catalyzed ortho-selective C–H alkenylation of arenes. Ahmed et al. (2023) demonstrated that a broad range of aryl-sulfonylpyrazoles undergo mono-alkenylation with complete site-selectivity under mild conditions (Pd(OAc)₂, Boc-Sar-OH, AgOAc), affording yields of 52–70% [1]. The tert-butyl substituent on the phenyl ring of the target compound provides electron-donating character that can enhance the nucleophilicity of the ortho position for electrophilic palladation, while the sulfonylpyrazole moiety serves as a bidentate directing group [1][2]. This reactivity profile distinguishes N-sulfonyl pyrazoles from simple N-alkyl or N-aryl pyrazoles, which often require harsher conditions or show lower regioselectivity in C–H activation [3].

C–H activation Directing group Late-stage functionalization Synthetic methodology

Procurement-Relevant Application Scenarios for 1-((4-(tert-Butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole (CAS 907985-80-2)


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Zero HBD for CNS or Intracellular Targets

When optimizing a lead series for CNS penetration or activity against intracellular targets, the target compound's clogP of 2.32 and HBD = 0 profile—quantitatively superior to the des-methyl analog (clogP = 1.77, HBD = 1) [1][2]—make it a preferred scaffold or fragment for achieving passive membrane permeability. Medicinal chemists can use this compound as a core template to append additional functionality while maintaining permeability within the CNS drug-like space (TPSA < 60 Ų, clogP 1–4) [3].

Selectivity Profiling and Counter-Screening Panels Targeting GPR35-Associated Pathways

In screening cascades where GPR35-mediated signaling is a known confounding factor—including inflammation, metabolic disease, and nociception assays—the documented GPR35 inactivity of this compound [1] makes it a valuable negative control or selectivity benchmark. Researchers can use it to distinguish genuine target engagement from GPR35-driven artifacts, particularly when screening pyrazole-containing compound libraries where GPR35 agonism is a prevalent off-target liability [4].

Late-Stage Diversification via Palladium-Catalyzed C–H Alkenylation Using the Sulfonylpyrazole Directing Group

Synthetic chemistry groups pursuing late-stage functionalization can leverage the sulfonylpyrazole motif as a bidentate directing group for ortho-selective C–H alkenylation. The methodology reported by Ahmed et al. (2023) achieves yields of 52–70% with complete site-selectivity on aryl-sulfonylpyrazole substrates [2]. The 4-tert-butyl substituent on the phenyl ring may further enhance reactivity by increasing electron density at the ortho position, making this compound a synthetically enabling intermediate for generating diverse analogs in a single C–H activation step.

Building Block for COX-2 or Kinase Inhibitor Scaffold Assembly

Given the well-established precedent for sulfonyl pyrazoles as COX-2 inhibitor pharmacophores [5] and as kinase inhibitor intermediates [2], this compound can serve as a high-purity (≥98%) building block for constructing focused compound libraries. Its substitution pattern—combining a sterically bulky 4-tert-butylphenyl group with a methyl-substituted pyrazole—offers a distinct vector for exploring steric and electronic SAR around the sulfonyl linkage that is not available with unsubstituted phenylsulfonyl or des-methyl analogs [1].

Quote Request

Request a Quote for 1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.